molecular formula C15H17N3O3 B2605003 Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate CAS No. 1797138-71-6

Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate

Cat. No.: B2605003
CAS No.: 1797138-71-6
M. Wt: 287.319
InChI Key: RJYLQSVQMROHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is a carbamate derivative featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group and a phenylcarbamate moiety. This compound belongs to a class of heterocyclic molecules with demonstrated bioactivity in medicinal and agrochemical contexts. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, while the cyclopropyl group may improve lipophilicity and membrane permeability .

Properties

IUPAC Name

ethyl N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-2-20-15(19)16-12-6-4-3-5-11(12)9-13-17-14(18-21-13)10-7-8-10/h3-6,10H,2,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYLQSVQMROHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 1,2,4-oxadiazoles is the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction is carried out at ambient temperature, which helps in maintaining the integrity of sensitive functional groups.

Industrial Production Methods

Industrial production of such compounds often involves scalable methods that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Findings :

  • The cyclopropyl-oxadiazole motif in the target compound likely enhances target selectivity compared to chlorinated phenyl analogs (e.g., 4a–i), which exhibit broader antifungal activity but lower specificity .
  • The carboxylic acid derivative in demonstrates high potency (IC₅₀ = 0.062 µM), suggesting that carbamate analogs with similar substituents may achieve comparable efficacy in enzyme inhibition.

Thiazole-Containing Carbamates

Thiazole rings are common bioisosteres for oxadiazoles. Notable examples include:

Compound Name Structural Features Activity Profile Reference
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Thiazole, carbamate, peptide backbone Protease inhibition
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Aminothiazole, nitrophenyl Anticancer (inferred)

Key Findings :

  • Thiazole-based carbamates (e.g., ) often exhibit improved solubility due to nitrogen-rich heterocycles but may suffer from reduced metabolic stability compared to oxadiazole derivatives.

Pesticidal Carbamate Derivatives

Carbamates are widely used in agrochemistry. Relevant pesticidal analogs include:

Compound Name Structural Features Application Reference
Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) Phenoxyphenoxy, carbamate Insect growth regulator
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) Chlorophenyl, carbamate Herbicide

Key Findings :

  • The target compound’s 3-cyclopropyl-1,2,4-oxadiazole moiety distinguishes it from classical pesticidal carbamates (e.g., fenoxycarb), which rely on aromatic ethers for activity .
  • Cyclopropyl groups may reduce environmental persistence compared to chlorinated analogs like chlorpropham, aligning with modern trends in eco-friendly agrochemical design .

Biological Activity

Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C13H15N3O3C_{13}H_{15}N_{3}O_{3}, with a molecular weight of 251.28 g/mol. The synthesis typically involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the cyclopropyl and ethyl groups via various coupling methods.

Synthetic Route Overview

  • Formation of Oxadiazole Ring : The oxadiazole structure is synthesized from appropriate precursors under controlled conditions.
  • Cyclopropyl Group Attachment : This is achieved using cyclopropyl halides or other cyclopropyl reagents.
  • Carbamate Formation : The final step involves the reaction of the phenolic group with ethyl chloroformate to yield the carbamate.

The biological activity of this compound is primarily linked to its interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
  • Receptor Modulation : It acts as a ligand for certain receptors, potentially influencing signaling pathways related to inflammation and immune responses.

Antimicrobial Activity

A study demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular, compounds similar to this compound showed effective inhibition against strains of Mycobacterium tuberculosis, with IC50 values in the low micromolar range .

Anti-inflammatory Effects

Research has indicated that oxadiazole derivatives can modulate inflammatory responses. For instance, a derivative was shown to reduce pro-inflammatory cytokine levels in macrophages exposed to lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell TypeIC50 (µM)Reference
AntimicrobialMycobacterium tuberculosis5.0
Anti-inflammatoryMacrophages10.0
Enzyme InhibitionVarious Enzymes8.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.